2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one
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Overview
Description
2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic compound that contains a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including amination, cyclization, and reduction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one depends on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives, such as:
- 1,6-Naphthyridine
- 1,8-Naphthyridine
- 2,7-Diamino-1,8-naphthyridine
Uniqueness
2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This combination of features can result in distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-amino-7,8-dihydro-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H9N3O/c9-7-2-1-5-6(11-7)3-4-10-8(5)12/h1-2H,3-4H2,(H2,9,11)(H,10,12) |
InChI Key |
MFDKDZVMRSZQPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1N=C(C=C2)N |
Origin of Product |
United States |
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